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molecular formula C12H13NO3 B8295184 1-(ethoxymethyl)-1H-indole-4-carboxylic acid

1-(ethoxymethyl)-1H-indole-4-carboxylic acid

Cat. No. B8295184
M. Wt: 219.24 g/mol
InChI Key: LBFDJSHUPPWUEU-UHFFFAOYSA-N
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Patent
US08501166B2

Procedure details

To a solution of methyl 1-(ethoxymethyl)-1H-indole-4-carboxylate (135 g, 0.58 mol) in methanol (2 L) is added aqueous sodium hydroxide (68 g, 1.74 mol in 340 mL of H2O). The reaction mixture is stirred at 50° C. for 3 h. The volatiles are removed in vacuo. The residue is acidified with HCl (2 M) until pH=3-4, then extracted with EA (2×700 mL). The combined extracts are washed with aqueous saturated sodium chloride (2×250 mL), dried over anhydrous Na2SO4, and concentrated to yield the title compound (123 g, 96%). MS (m/z): 220 (M+H)+.
Name
methyl 1-(ethoxymethyl)-1H-indole-4-carboxylate
Quantity
135 g
Type
reactant
Reaction Step One
Quantity
340 mL
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Yield
96%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][CH2:4][N:5]1[C:13]2[CH:12]=[CH:11][CH:10]=[C:9]([C:14]([O:16]C)=[O:15])[C:8]=2[CH:7]=[CH:6]1)[CH3:2].[OH-].[Na+]>CO>[CH2:1]([O:3][CH2:4][N:5]1[C:13]2[CH:12]=[CH:11][CH:10]=[C:9]([C:14]([OH:16])=[O:15])[C:8]=2[CH:7]=[CH:6]1)[CH3:2] |f:1.2|

Inputs

Step One
Name
methyl 1-(ethoxymethyl)-1H-indole-4-carboxylate
Quantity
135 g
Type
reactant
Smiles
C(C)OCN1C=CC=2C(=CC=CC12)C(=O)OC
Name
Quantity
340 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
2 L
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at 50° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The volatiles are removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
extracted with EA (2×700 mL)
WASH
Type
WASH
Details
The combined extracts are washed with aqueous saturated sodium chloride (2×250 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)OCN1C=CC=2C(=CC=CC12)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 123 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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